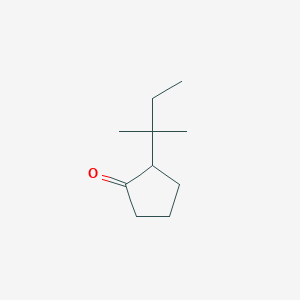
3,6-Dimethylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,4-diene, where two methyl groups are substituted at the 3 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the thermal isomerization of 3,6-dimethyltricyclo[3.1.0.0]hexane. This process occurs in the gas phase and follows a first-order reaction mechanism, yielding this compound quantitatively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
3,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclohexadienes and their derivatives.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-dimethylcyclohexa-1,4-diene involves its ability to undergo electrophilic addition and substitution reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, facilitating these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexa-1,3-diene: A similar compound with different positions of double bonds and methyl groups.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A compound with additional methyl groups.
Uniqueness
3,6-Dimethylcyclohexa-1,4-diene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 6 positions provides steric hindrance and electronic effects that differentiate it from other cyclohexadienes.
Propriétés
Numéro CAS |
24560-93-8 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
3,6-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3 |
Clé InChI |
XSTUUYHEXUOTQH-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



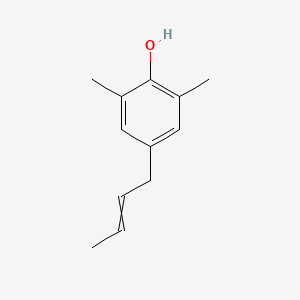
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
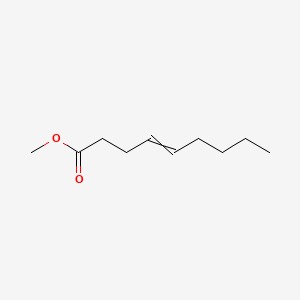
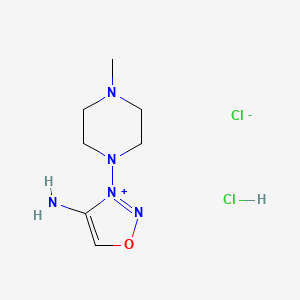
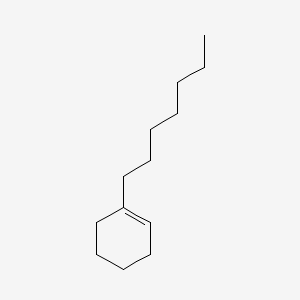
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

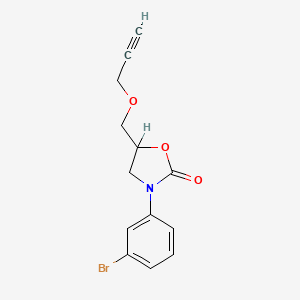
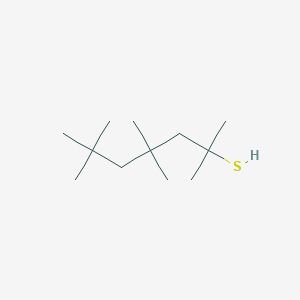

![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
